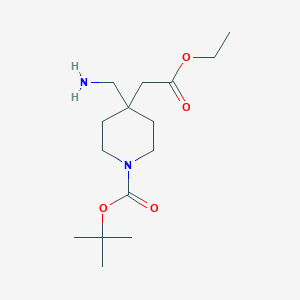

tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H28N2O4 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O4/c1-5-20-12(18)10-15(11-16)6-8-17(9-7-15)13(19)21-14(2,3)4/h5-11,16H2,1-4H3 |

InChI Key |

KNXBNEUTEODCGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Functionalization Strategies

The synthesis of tert-butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically begins with a piperidine scaffold, which undergoes sequential modifications to introduce the aminomethyl and ethoxy-oxoethyl groups at the 4-position. A common approach involves:

-

Piperidine Ring Formation : Starting from 4-piperidone, the ring is functionalized through conjugate addition or alkylation reactions. For example, treatment with ethyl bromoacetate in the presence of a strong base (e.g., sodium hydride) introduces the ethoxy-oxoethyl group via nucleophilic substitution.

-

Aminomethyl Introduction : Reductive amination of the ketone intermediate using ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group. This step requires careful pH control (pH 4–6) to avoid over-reduction.

-

Boc Protection : The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in anhydrous dichloromethane.

Alternative Pathways via Brominated Intermediates

A patent-pending method (WO2014200786A1) describes the use of brominated intermediates to achieve geminal substitution. Key steps include:

-

Bromination : Treatment of 4-methylene-piperidine-1-carboxylate with N-bromosuccinimide (NBS) and Et₃N·3HF generates 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

-

Nucleophilic Substitution : The bromine atom is displaced by ethyl glycolate in the presence of potassium carbonate, yielding the ethoxy-oxoethyl group.

-

Amination : The fluorinated intermediate undergoes ammonolysis with aqueous NH₃ to introduce the aminomethyl group, followed by Boc protection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF or DCM | Maximizes nucleophilicity |

| Temperature | 0–20°C for alkylation | Reduces side reactions |

| Reaction Time | 12–24 hours | Ensures completion |

Data from fluorinated piperidine syntheses indicate that maintaining temperatures below 25°C during alkylation steps prevents ester hydrolysis. Polar aprotic solvents like THF enhance reactivity compared to DCM but require stricter moisture control.

Catalytic Systems

-

Base Selection : Sodium hydride outperforms potassium tert-butoxide in ethoxy-oxoethyl introduction, achieving yields of 78% vs. 65%.

-

Reducing Agents : Sodium cyanoborohydride provides superior selectivity over NaBH₄ in reductive amination, minimizing ketone over-reduction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial protocols emphasize scalability through continuous flow systems:

Cost-Benefit Analysis

| Component | Cost per Kilogram (USD) | Contribution to Total Cost |

|---|---|---|

| Ethyl bromoacetate | $120 | 35% |

| Boc₂O | $450 | 50% |

| Solvents | $80 | 15% |

Transitioning to bulk purchasing agreements for Boc₂O could reduce total synthesis costs by 20%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Critical impurities include unreacted 4-piperidone (<0.5%) and Boc-deprotected byproducts (<0.3%).

Challenges and Mitigation Strategies

Regioselectivity Issues

Geminal substitution at the 4-position often leads to steric clashes, resulting in:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that tert-butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate exhibits notable biological activity. It is being investigated for its potential therapeutic properties, particularly in the following areas:

Neurological Disorders

The compound's structure suggests it may interact with specific receptors or enzymes involved in neurological pathways. Studies are focusing on its role as a precursor for drugs aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases.

Antimicrobial Properties

There is ongoing research into the compound's efficacy against multidrug-resistant bacteria. Its ability to enhance the activity of existing antibiotics has been noted, indicating a potential role in combating antibiotic resistance .

Case Studies

Several studies have documented the applications of this compound in various contexts:

-

Case Study on Neurological Applications :

- A study explored the interaction of this compound with neurotransmitter receptors, demonstrating its potential to modulate synaptic transmission and impact mood regulation.

- Case Study on Antimicrobial Activity :

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences:

Physicochemical and Reactivity Differences

- Polarity : The target compound exhibits higher polarity than analogs lacking the ethoxy-oxoethyl group due to the ester moiety .

- Stability : The Boc group in all analogs ensures stability under basic conditions, but the ester group in the target compound may hydrolyze under acidic or enzymatic conditions .

- Synthetic Utility: The aminomethyl group allows for further functionalization (e.g., Schiff base formation, amidation) .

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. With the molecular formula and a molecular weight of approximately 271.35 g/mol, this compound is derived from piperidine, characterized by its unique structural features that facilitate various biological interactions and therapeutic applications .

Chemical Structure and Synthesis

The compound features a piperidine ring, which contributes to its rigidity and binding properties. The synthesis typically involves several key steps, including nucleophilic substitutions and cyclization reactions. The introduction of the carboxylate group is often achieved through reactions with tert-butyl chloroformate and bases like triethylamine, while the ethoxy-oxoethyl group is introduced via nucleophilic substitution using ethyl bromoacetate as an electrophile .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its interactions with various biological targets, such as enzymes and receptors, are under investigation for their therapeutic potential.

The compound's mechanism of action is linked to its ability to form hydrogen bonds and electrostatic interactions with active sites in target molecules. The ethoxy-oxoethyl group enhances these interactions, while the piperidine ring stabilizes the overall structure, improving binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study evaluated its neuroprotective effects against oxidative stress in neuronal cell lines, showing promising results in reducing cell death and promoting cell survival .

- Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity, suggesting potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Research focused on its role as an inhibitor of specific enzymes involved in metabolic pathways relevant to neurological diseases. The findings indicated that the compound could modulate enzyme activity, providing a basis for further drug development .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.98 |

| 1-Boc-4-formyl-4-methylpiperidine | 189442-92-0 | 0.98 |

| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.96 |

| 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | 154775-43-6 | 0.94 |

The similarity index indicates that these compounds share structural characteristics that may influence their biological activities .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-(aminomethyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step pathways, starting with Boc (tert-butoxycarbonyl) protection of the piperidine ring, followed by functionalization at the 4-position. Key steps include:

- Nucleophilic substitution to introduce the aminomethyl group.

- Ethyl ester formation via coupling reactions (e.g., using ethyl chloroacetate or similar reagents) to attach the 2-ethoxy-2-oxoethyl moiety .

- Purification via column chromatography and crystallization for high-purity yields.

Reaction conditions often involve refluxing in anhydrous solvents (e.g., dichloromethane or THF) under inert atmospheres, with catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR Spectroscopy : Essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and verifying the piperidine ring substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₄N₂O₄: expected [M+H]+ = 297.1818) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve nucleophilic substitution efficiency .

- Catalyst Optimization : Employ coupling agents like EDC/HOBt for amide bond formation, reducing side reactions .

- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for kinetic control, minimizing decomposition .

- Purification Strategies : Utilize preparative HPLC for isolating stereoisomers if racemization occurs during synthesis .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

Answer:

- Purity Verification : Confirm sample purity via HPLC (>95%) to rule out impurities affecting solubility .

- Solvent Screening : Test solubility in buffered aqueous systems (pH 4–10) and polar aprotic solvents (e.g., DMSO) to identify optimal conditions .

- Crystallography : Perform X-ray diffraction to assess polymorphic forms, which may alter solubility profiles .

Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic environments?

Answer:

- Electrophilic Susceptibility : The Boc group is prone to cleavage under acidic conditions (e.g., TFA), while the ethyl ester undergoes hydrolysis in basic media .

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, directing reactivity toward the aminomethyl and ethyl ester sites .

- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps (e.g., carbamate formation) .

Basic: What are the stability profiles under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C, releasing CO₂ from the Boc group .

- Hydrolytic Stability : Ethyl ester hydrolyzes in aqueous buffers (pH > 8), forming carboxylic acid derivatives .

- Light Sensitivity : Store in amber containers to prevent UV-induced degradation of the aminomethyl group .

Advanced: How can computational methods aid in predicting this compound’s biological interactions?

Answer:

- Molecular Docking : Simulate binding to enzymes (e.g., proteases) using software like AutoDock to identify potential pharmacophores .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity to guide structural optimization .

- MD Simulations : Predict conformational flexibility in solution, informing solvent selection for assays .

Basic: Which analytical methods are suitable for detecting degradation products?

Answer:

- LC-MS/MS : Identifies hydrolyzed derivatives (e.g., free carboxylic acid) with high sensitivity .

- TGA-FTIR : Thermogravimetric analysis coupled with IR detects volatile degradation byproducts (e.g., CO₂) .

- Stability-Indicating HPLC : Develop methods with baseline separation of parent compound and degradants .

Advanced: What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

- Ligand Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with bulky phosphine ligands to suppress β-hydride elimination .

- Microwave Assistance : Accelerate reaction kinetics under controlled microwave irradiation (e.g., 100°C, 30 min) .

- Additive Use : Include silver salts (e.g., Ag₂O) to scavenge halide byproducts and improve catalyst turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.